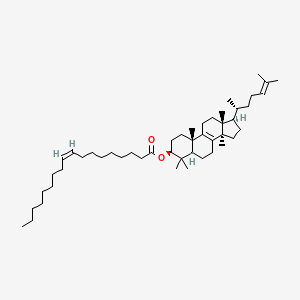

Lanosteryl oleate

Description

Properties

Molecular Formula |

C48H82O2 |

|---|---|

Molecular Weight |

691.2 g/mol |

IUPAC Name |

[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C48H82O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-44(49)50-43-33-34-46(7)40-32-36-47(8)39(38(4)27-25-26-37(2)3)31-35-48(47,9)41(40)29-30-42(46)45(43,5)6/h17-18,26,38-39,42-43H,10-16,19-25,27-36H2,1-9H3/b18-17-/t38-,39-,42+,43+,46-,47-,48+/m1/s1 |

InChI Key |

DKYFEOWQCCNWLB-GYZZQDEESA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3=C2CCC4(C3(CCC4C(C)CCC=C(C)C)C)C)C |

Origin of Product |

United States |

Biochemical Occurrence and Distribution of Lanosteryl Oleate

Identification and Profiling in Biological Matrices

The detection and characterization of lanosteryl oleate (B1233923) within complex biological samples are fundamental to understanding its physiological roles.

Detection in Cellular Lipidomes

The lipidome, which represents the complete lipid profile of a cell, is a complex environment. The study of cellular lipidomes has revealed the presence of a vast array of lipid species, each with unique structures and functions. nih.gov Disruptions in lipid metabolism have been linked to various diseases, highlighting the importance of comprehensive lipid analysis. nih.gov While general lipidomics studies often focus on major classes like glycerophospholipids and sphingolipids, the identification of specific sterol esters such as lanosteryl oleate requires targeted analytical approaches. nih.gov The complexity of cellular lipidomes, with hundreds of unique structures in eukaryotic organisms, necessitates sophisticated techniques for the precise identification of individual molecules like this compound. nih.govbiorxiv.org

Presence in Model Organisms (e.g., Saccharomyces cerevisiae)

This compound has been identified as a metabolite in the baker's yeast, Saccharomyces cerevisiae. zfin.orgebi.ac.uk This model organism is frequently used in metabolic research, and its well-characterized genome and biochemical pathways provide a valuable context for studying the synthesis and function of specific lipids. The Yeast Metabolome Database (YMDB) lists this compound as a known metabolite in S. cerevisiae, specifically noting its presence in the endoplasmic reticulum. ymdb.ca The ChEBI (Chemical Entities of Biological Interest) database also corroborates its role as a metabolite in this organism. ebi.ac.uk The presence of this compound in S. cerevisiae suggests its involvement in the fungal metabolic network. zfin.orgebi.ac.uk

| Database Entry for this compound in Saccharomyces cerevisiae | |

| Database | Identifier/Information |

| Yeast Metabolome Database (YMDB) | YMDB00546 ymdb.ca |

| ChEBI | CHEBI:52382 ebi.ac.uk |

| BioModels | Has been noted in models related to S. cerevisiae. ebi.ac.uk |

| Cellular Location | Endoplasmic Reticulum ymdb.ca |

Relative Abundance and Distribution within Lipid Classes

The relative abundance of different lipid classes can vary significantly between cell types and even within different compartments of a single cell. mdpi.commdpi.com Sterol esters, the class to which this compound belongs, are often found as neutral lipids. nih.gov Studies on the lipid composition of various biological samples, such as adipose tissue and cancer cell lines, have shown that the proportion of sterol esters can change in response to physiological conditions like aging or disease progression. nih.govbiorxiv.org For instance, in some cancer cell lines, a dramatic increase in the abundance of total cholesterol esters has been observed in metastatic cells compared to primary tumor cells. nih.gov While these studies provide a general overview of sterol ester distribution, specific quantitative data on the relative abundance of this compound itself within the broader sterol ester class is not extensively detailed in the available literature.

Considerations for In Silico Databases and Lipid Classification Systems

The systematic classification and annotation of lipids are crucial for the fields of lipidomics and systems biology. nih.gov Major databases like LIPID MAPS and ChEBI provide a structured ontology for lipids. nih.govswan.ac.uk this compound is classified within the LIPID MAPS system as a lanosteryl ester. zfin.org It belongs to the broader category of sterol lipids. lipidmaps.org In the ChEBI database, it is defined as a lanosteryl ester and is recognized for its role as a Saccharomyces cerevisiae metabolite. ebi.ac.uk

The development of in silico structure databases, such as the LIPID MAPS In-Silico Structure Database (LMISSD), aims to enumerate all theoretically possible lipid structures. swan.ac.uk However, the representation of specific isomers and less common lipids can still be a challenge. The accurate annotation of this compound in these databases is dependent on its initial identification in biological samples and the subsequent submission and curation of this data. nih.gov

| Classification of this compound | |

| LIPID MAPS Category | Sterol Lipids [ST] |

| LIPID MAPS Main Class | Sterols [ST01] |

| LIPID MAPS Sub Class | Steryl esters [ST0102] lipidmaps.org |

| ChEBI Ontology | lanosteryl ester zfin.orgebi.ac.uk |

| Chemical Taxonomy (YMDB) | Triterpenoids ymdb.ca |

Biosynthesis and Enzymology of Lanosteryl Oleate

Enzymatic Synthesis Pathways

The formation of lanosteryl oleate (B1233923) is accomplished through enzyme-mediated synthesis, which offers significant advantages over chemical methods by operating under milder conditions and providing higher specificity, thereby reducing the formation of by-products. cirad.fr The principal enzymatic routes are esterification and transesterification, catalyzed by lipases that facilitate the conjugation of a sterol and a fatty acid. csic.esscielo.br

Substrate Specificity and Precursor Utilization

The efficiency of lanosteryl oleate synthesis is fundamentally dependent on the enzyme's ability to recognize and utilize the two precursor molecules: the sterol lanosterol (B1674476) and the fatty acid oleic acid or its derivatives.

Lanosterol, a tetracyclic triterpenoid (B12794562), serves as the foundational sterol backbone for this compound. lipotype.com It is the first steroidal intermediate in the biosynthesis of cholesterol in animals. lipotype.comwikipedia.org In the context of enzymatic esterification, lanosterol acts as the alcohol component (acyl acceptor). Research has shown that lipases can utilize lanosterol as a substrate for ester synthesis. However, its conversion efficiency can be influenced by the enzyme used and the reaction conditions. For instance, in a transesterification reaction with methyl oleate catalyzed by immobilized Rhizomucor miehei lipase (B570770), the synthesis of this compound was achieved, although the yield was noted to be low (14%). acs.orgresearchgate.netcapes.gov.brnih.govresearchgate.net This suggests that while lanosterol is a viable substrate, its structural characteristics, such as the presence of three methyl groups at the C4 and C14 positions, may present steric challenges for some lipase active sites compared to other sterols like sitostanol (B1680991) or cholesterol. acs.orgcapes.gov.br

Oleic acid, a monounsaturated omega-9 fatty acid, is the acyl donor required for the synthesis of this compound. In direct esterification, oleic acid itself is the substrate. ikm.org.my Alternatively, transesterification reactions utilize derivatives of oleic acid, such as fatty acid methyl esters (FAMEs), like methyl oleate. acs.orgresearchgate.netmdpi.com The choice between direct esterification and transesterification can impact reaction equilibrium and yield. For instance, in the synthesis of other steryl esters, direct esterification with fatty acids has sometimes yielded better results than transesterification with methyl esters when using certain lipases, such as that from Candida rugosa. capes.gov.br Lipases generally show a preference for long-chain fatty acids, making oleic acid a suitable substrate. csic.es

Lipase-Catalyzed Esterification and Transesterification Reactions

Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the primary biocatalysts for producing steryl esters like this compound. scielo.br These enzymes, particularly from microbial sources, are valued for their broad substrate specificity and their ability to function in both aqueous (for hydrolysis) and non-aqueous (for synthesis) environments. csic.esnih.gov The synthesis can proceed via two main pathways:

Esterification : The direct reaction between lanosterol and oleic acid, producing this compound and water as a byproduct. ikm.org.my

Transesterification : The reaction between lanosterol and an oleic acid ester (e.g., methyl oleate), which yields this compound and a different alcohol (e.g., methanol) as a byproduct. masterorganicchemistry.com The documented enzymatic synthesis of this compound specifically involved a transesterification reaction. acs.orgresearchgate.netcapes.gov.br

Candida rugosa Lipase (CRL) : This lipase is noted for its broad substrate specificity, effectively catalyzing the hydrolysis and synthesis of both triglycerides and steryl esters. csic.esnih.gov CRL has demonstrated high efficacy in esterifying phytosterols (B1254722) with oleic acid, achieving yields of approximately 80% in some studies. kyoto-u.ac.jp It is often considered a versatile biocatalyst for producing various sterol esters. mdpi.comcapes.gov.br

Rhizomucor miehei Lipase (RmL) : Often used in an immobilized form (e.g., Lipozyme IM), RmL is a well-documented catalyst for steryl ester synthesis. acs.orgresearchgate.netresearchgate.net It was the specific lipase used in the transesterification of lanosterol with methyl oleate to produce this compound. acs.orgresearchgate.netcapes.gov.brnih.gov RmL has also shown high conversion rates in the synthesis of other stanyl esters, and the immobilized form demonstrates good reusability. acs.orgcapes.gov.br

Candida antarctica Lipase B (CALB) : Typically available in an immobilized form as Novozym 435, CALB is one of the most efficient and widely used biocatalysts for ester synthesis. ueg.brresearchgate.netresearchgate.net It is recognized for its high stability, broad substrate acceptance, and high selectivity. ueg.brconicet.gov.ar CALB has been successfully used to synthesize various steryl and stanyl esters from oleic acid and its derivatives, often achieving near-quantitative conversion under optimized conditions. acs.orgcapes.gov.brnih.gov

The following table summarizes key characteristics of these lipases in the context of steryl ester synthesis.

| Lipase | Common Form | Key Characteristics | Relevant Findings in Steryl Ester Synthesis |

| Candida rugosa Lipase (CRL) | Free or Immobilized | Broad substrate specificity for triglycerides and sterols. csic.esnih.gov | Effective for esterifying canola phytosterols with oleic acid (yields up to 85% optimized). capes.gov.br Showed high yield (~80%) for general phytosterol esters. kyoto-u.ac.jp |

| Rhizomucor miehei Lipase (RmL) | Immobilized (Lipozyme IM) | High stability and reusability. acs.orgcapes.gov.br | Used for the synthesis of this compound (14% yield). acs.orgresearchgate.netcapes.gov.br High conversion for sitostanol with methyl oleate. acs.org |

| Candida antarctica Lipase B (CALB) | Immobilized (Novozym 435) | High catalytic activity, stability, and selectivity. ueg.brresearchgate.net Does not require interfacial activation. conicet.gov.ar | Near-quantitative conversion of sitostanol with oleic acid at 80°C in vacuo. capes.gov.brnih.gov Used in optimized, solvent-free synthesis of other oleate esters. researchgate.net |

Optimizing reaction parameters is crucial for maximizing the yield of this compound. While the reported yield for this specific compound is low, principles derived from the synthesis of analogous steryl oleates can be applied. acs.org Key parameters include:

Temperature : Lipase activity is temperature-dependent. For steryl oleate synthesis using CALB and RmL, temperatures around 50-80°C have been found to be optimal. acs.orgcapes.gov.brresearchgate.netresearchgate.net Lower temperatures can significantly decrease the conversion rate. capes.gov.brnih.gov

Substrate Molar Ratio : The ratio of the acyl donor to the sterol affects the reaction equilibrium. An excess of the acyl donor is often used to drive the reaction towards product formation. capes.gov.brkyoto-u.ac.jp For the synthesis of oleyl oleate, an optimal acid-to-alcohol molar ratio was found to be 1:1. researchgate.net

Enzyme Load : The concentration of the lipase directly impacts the reaction rate. An optimal enzyme load must be determined, as simply increasing the amount may not be cost-effective. For oleyl oleate synthesis, a 7% (w/w) enzyme load was found to be optimal. researchgate.net

Water Content : In esterification, water is a byproduct, and its presence can promote the reverse hydrolytic reaction. mdpi.com In transesterification, while a minimal amount of water is essential to maintain the enzyme's active conformation, excess water is detrimental. mdpi.com Reactions are often conducted in solvent-free systems or organic solvents, and methods like using a vacuum or water adsorbents (like superabsorbent polymers) can be employed to remove water/alcohol byproducts and shift the equilibrium toward synthesis. acs.orgcapes.gov.brmdpi.com

Reaction Time : Sufficient time is required to reach maximum conversion. For similar oleate esters, optimal times have ranged from a few hours to over 72 hours, depending on the other conditions. capes.gov.brresearchgate.net

The table below presents optimized conditions from studies on analogous steryl and oleate ester syntheses.

| Product | Lipase | Substrates | Optimal Conditions | Yield |

| Phytosterol Esters | Candida rugosa Lipase | Canola Phytosterols, Oleic Acid | 5% enzyme, 1:3 sterol:acid ratio, 35°C, 72h | ~85% capes.gov.br |

| Sitostanol Oleate | Candida antarctica Lipase B (Novozym 435) | Sitostanol, Oleic Acid | 80°C, in vacuo (20-40 mbar) | Near-quantitative capes.gov.brnih.gov |

| Oleyl Oleate | Candida antarctica Lipase B (Novozym 435) | Oleic Acid, Oleyl Alcohol | 1:1 molar ratio, 7% enzyme, 51°C, 75 min | Not specified, model R²=0.97 researchgate.net |

| Phytosterol Ester | Rhizomucor miehei Lipase | Phytosterol, ALA | 1:1 molar ratio, 10% enzyme, 50°C, 24h | Not specified researchgate.net |

Involvement of Acyl-CoA:Sterol O-Acyltransferases (ASATs) and Phospholipid:Sterol O-Acyltransferase (PSAT) in Sterol Ester Formation

The esterification of sterols is a critical process for storing these molecules in a less toxic, more inert form. ontosight.ai This biochemical reaction involves the attachment of a fatty acid to the hydroxyl group at the C3-position of a sterol. researchgate.netfrontiersin.org The resulting steryl esters, such as this compound, are highly hydrophobic and are sequestered into cytoplasmic lipid droplets. frontiersin.orgcreative-proteomics.com This process is primarily catalyzed by two main families of enzymes: Acyl-CoA:Sterol O-Acyltransferases (ASATs) and Phospholipid:Sterol O-Acyltransferase (PSAT). frontiersin.orgresearchgate.net

ASATs, also known as Acyl-CoA:Cholesterol Acyltransferases (ACATs) in mammals, utilize acyl-Coenzyme A (acyl-CoA) as the fatty acid donor for the esterification reaction. researchgate.netwikipedia.org The general reaction is the transfer of a fatty acyl group from acyl-CoA to the sterol's hydroxyl group, forming a steryl ester and releasing Coenzyme A. wikipedia.org In the yeast Saccharomyces cerevisiae, two ASAT enzymes, Are1p and Are2p, have been identified. nih.gov Research has shown that these isoenzymes, located in the endoplasmic reticulum, exhibit different substrate preferences. nih.gov Specifically, Are1p has been found to efficiently esterify sterol precursors, with a notable activity towards lanosterol. nih.gov The direct biosynthesis of this compound occurs in the endoplasmic reticulum via a reaction where lanosterol and oleoyl-CoA are converted into this compound and Coenzyme A, a reaction linked to the gene YCR048W in yeast. metabolicatlas.org

PSAT, on the other hand, catalyzes an acyl-CoA-independent pathway for sterol ester formation. wikipedia.orgslu.se This enzyme transfers a fatty acid from a phospholipid, such as phosphatidylethanolamine, to a sterol. researchgate.netslu.se While ASATs are the dominant route for sterol esterification, PSAT provides an alternative pathway. researchgate.net In plants, PSAT is considered to have a similar physiological function to ACAT in animal cells, playing a key role in regulating the pool of free sterols. wikipedia.org

The table below summarizes the key enzymes involved in sterol ester formation.

| Enzyme Family | Acyl Donor | Sterol Substrate (Example) | Product (Example) | Organism/Context | Citations |

| ASAT/ACAT | Acyl-CoA (e.g., Oleoyl-CoA) | Lanosterol, Cholesterol | This compound, Cholesteryl Ester | Yeast, Mammals | researchgate.netwikipedia.orgnih.govmetabolicatlas.org |

| PSAT | Phospholipid | Sitosterol, Cycloartenol | Sitosteryl Ester | Plants | researchgate.netwikipedia.orgslu.se |

Metabolic Regulation of this compound Biogenesis

The synthesis of this compound is not a static process but is subject to intricate metabolic regulation. This control is exerted through factors that influence the activity and expression of the biosynthetic enzymes and through the compound's integration within broader lipid metabolic networks.

Factors Influencing Enzymatic Activity and Expression (e.g., effect of free fatty acids on ARE proteins)

The activity of enzymes like ASATs (including the yeast ARE proteins) and PSATs is modulated by several factors, ensuring that steryl ester synthesis aligns with the cell's metabolic state. General factors that affect all enzyme activity include temperature, pH, and the concentration of both the enzyme and its substrates. monash.edulibretexts.orgkhanacademy.org Deviations from the optimal temperature or pH can lead to a decrease in enzyme efficiency or even denaturation, the loss of the enzyme's functional three-dimensional structure. khanacademy.orgsenecalearning.com

More specific to the regulation of this compound synthesis is the influence of lipids themselves, particularly free fatty acids. The effect of fatty acids on ASAT/ACAT activity can be complex and context-dependent. In cultured mammalian cells, supplementation with the monounsaturated fatty acid oleate was found to stimulate ACAT activity, leading to increased cholesteryl ester accumulation. nih.gov Similarly, studies using the saturated fatty acid palmitic acid on hepatic cells showed a significant increase in the expression of ACAT2. researchgate.net

Conversely, in the yeast S. cerevisiae, cultivating cells in a medium supplemented with oleate led to a strong inhibition of steryl ester synthesis. oup.com This was attributed to a negative effect of the free fatty acids on the Are proteins (the yeast ASATs). oup.com This highlights a key regulatory feedback mechanism where the availability of a key substrate, the fatty acid, can either promote or inhibit the esterification process depending on the organism and cellular conditions.

The table below outlines various factors that regulate the activity of sterol esterifying enzymes.

| Regulatory Factor | Effect on Enzyme Activity/Expression | Mechanism/Context | Citations |

| Substrate Concentration | Increases rate up to a saturation point | More substrate molecules available to bind to the enzyme's active site. | libretexts.orgsenecalearning.com |

| Temperature/pH | Activity is optimal within a specific range | Extreme values can alter enzyme structure (denaturation), reducing or eliminating activity. | khanacademy.orgsenecalearning.com |

| Oleic Acid (Oleate) | Stimulatory (Mammalian Cells) | Increases cellular ACAT activity, leading to higher cholesteryl ester formation. | nih.gov |

| Oleic Acid (Oleate) | Inhibitory (Yeast) | Negative effect on Are proteins, leading to reduced steryl ester synthesis. | oup.com |

| Palmitic Acid | Stimulatory (Mammalian Hepatic Cells) | Induces a significant increase in ACAT2 expression. | researchgate.net |

Interplay with Broader Lipid Metabolic Networks

The formation of this compound directly connects the metabolic pathways of sterols and fatty acids. metwarebio.com Its synthesis requires lanosterol, an intermediate in the pathway that leads to cholesterol in animals and ergosterol (B1671047) in fungi, and oleoyl-CoA, which is derived from fatty acid metabolism. metabolicatlas.orgmetwarebio.comnih.gov Therefore, the rate of this compound production is inherently linked to the flux through both the mevalonate (B85504) pathway (which produces sterol precursors) and the fatty acid synthesis and activation pathways. metwarebio.combiorxiv.org

Once synthesized, this compound is stored in lipid droplets, which are dynamic organelles that act as hubs for neutral lipid metabolism. creative-proteomics.commdpi.com These droplets serve as a reservoir, and the stored steryl esters can be hydrolyzed by steryl ester hydrolases to release free lanosterol and oleic acid when the cell requires them for processes like membrane biogenesis. creative-proteomics.comwhiterose.ac.uk This storage and mobilization are crucial for buffering fluctuations in lipid availability and demand, highlighting the role of this compound in the broader network of cellular energy and structural maintenance. mdpi.com Malfunctions in these lipid metabolic pathways can lead to lipid imbalances and various diseases. mdpi.com

Metabolic Fates and Turnover of Lanosteryl Oleate

Hydrolysis and Degradation Pathways

The primary catabolic fate of lanosteryl oleate (B1233923) is hydrolysis, a reaction that cleaves the ester bond to release free lanosterol (B1674476) and oleic acid. This process allows the cell to reclaim these essential molecules for various metabolic purposes. The enzymatic machinery and regulatory mechanisms governing this breakdown are critical for cellular lipid dynamics.

The hydrolysis of lanosteryl oleate falls under the purview of a class of enzymes known as sterol ester hydrolases or lipases (EC 3.1.1.13). ki.senih.gov These enzymes are responsible for catalyzing the hydrolysis of esters of cholesterol and other sterols, liberating the sterol and a fatty acid. ki.senih.gov While direct studies exclusively on this compound hydrolase are limited, the activity can be inferred from research on analogous sterol esters.

Research has shown that lipases are capable of acting on lanosterol derivatives. For instance, a lipase (B570770) from Rhizomucor miehei has been used to catalyze the transesterification of lanosterol to form this compound, demonstrating the interaction between the enzyme class and the substrate. researchgate.net The hydrolysis of 15-ketosteryl oleate, a structurally related sterol ester, has been observed in rat liver fractions. nih.gov These studies identified at least two distinct enzymatic activities based on pH optima and subcellular location:

Acid Hydrolase Activity: Efficient hydrolysis occurs at an acidic pH, characteristic of lysosomes. This activity is attributed to lysosomal acid lipase, which also hydrolyzes cholesteryl oleate. nih.gov

Neutral Hydrolase Activity: At a neutral pH, hydrolysis is catalyzed primarily by a microsomal esterase. nih.gov A cytosolic enzyme also contributes to the hydrolysis of cholesteryl oleate at neutral pH, though its activity on 15-ketosteryl oleate is significantly lower. nih.gov

This suggests that the degradation of this compound likely occurs in multiple cellular compartments, including lysosomes and the endoplasmic reticulum, mediated by different sterol ester hydrolases.

The catabolism of this compound is regulated to meet the cell's metabolic demands for lanosterol and oleic acid. Regulation is achieved through several mechanisms, including enzyme localization, substrate availability, and integration with broader metabolic networks.

The compartmentalization of hydrolytic enzymes is a key regulatory feature. nih.gov For this compound stored in lipid droplets to be hydrolyzed by lysosomal acid lipase, it must first be transported to the lysosome, a process that is tightly controlled. The differential activity of hydrolases at neutral and acid pH provides another layer of control, linking the degradation of the ester to the physiological state of specific organelles. nih.gov

Contribution to Cellular Lipid Dynamics

As an intermediate in lipid metabolism, this compound plays a significant role in the broader context of cellular lipid dynamics. Its formation and breakdown are integrated with the metabolism of lipid droplets, oleic acid, and lanosterol.

Lipid droplets are cellular organelles specialized in storing neutral lipids, such as triacylglycerols and sterol esters, within a phospholipid monolayer. wikipedia.orgnih.gov They are highly dynamic structures, expanding or shrinking based on the cell's metabolic state. nih.gov The formation of this compound is directly linked to lipid droplet dynamics, as these organelles serve as the primary site for its storage.

The availability of oleic acid is a potent stimulus for the formation and growth of lipid droplets. babraham.ac.ukresearchgate.netplos.org When cells are supplied with oleic acid, they rapidly esterify it to sterols (like lanosterol) and diacylglycerol, leading to the accumulation of sterol esters and triacylglycerols. nih.govplos.org This sequestration of lipids into the core of newly formed lipid droplets prevents potential lipotoxicity from high concentrations of free fatty acids and free sterols. wikipedia.org

The mobilization of stored lipids involves the enzymatic hydrolysis of the esters within the lipid droplets. nih.gov The breakdown of this compound releases lanosterol and oleic acid, which can then be transported to other organelles for use in membrane synthesis or energy production. nih.govnih.gov Therefore, this compound acts as a stored reserve, and its turnover is a key part of the life cycle of lipid droplets, reflecting the cell's ongoing balance between lipid storage and utilization. ebi.ac.uk

Upon hydrolysis of this compound, the liberated oleic acid enters the cell's general fatty acid pool, where it can be directed into several metabolic pathways. The fate of this oleic acid is determined by the cell's energetic and biosynthetic needs.

Key metabolic fates for oleic acid include:

Re-esterification: The oleic acid can be re-esterified into other complex lipids. A primary fate is its incorporation into triacylglycerols for energy storage in lipid droplets or into phospholipids (B1166683), which are essential components of cellular membranes. nih.gov Studies tracking the fate of oleic acid derived from cholesteryl oleate hydrolysis show its rapid incorporation into glycerolipids, particularly phosphatidylcholine. nih.gov

Beta-Oxidation: Oleic acid can be transported to mitochondria and peroxisomes for degradation via β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. In rat heart mitochondria, oleic acid is degraded through two interconnected pathways: a major isomerase-dependent pathway and a minor reductase-dependent pathway, which together ensure its complete oxidation. nih.gov

Excretion: Under certain conditions, a portion of the oleic acid released from lysosomal degradation can be effluxed from the cell into the extracellular medium. nih.gov

The integration of this compound hydrolysis into these cycles demonstrates its role as a temporary reservoir for oleic acid, which can be released and allocated according to the dynamic metabolic requirements of the cell. mdpi.com

The hydrolysis of this compound also releases lanosterol, a critical tetracyclic triterpenoid (B12794562) that serves as the precursor for cholesterol and all other steroids in animals. ymdb.cahmdb.ca Lanosterol is synthesized from acetyl-CoA through the multi-enzyme lanosterol biosynthesis pathway. guidetopharmacology.org

The esterification of lanosterol to form this compound provides a mechanism for regulating the size of the free lanosterol pool. By converting lanosterol into its oleate ester, the cell can store it in an inert form within lipid droplets. This buffering capacity is crucial, as excess free sterols can be toxic to membranes. When the cell requires more cholesterol or other steroid hormones, this compound can be hydrolyzed, replenishing the lanosterol pool for entry into the downstream pathways of steroidogenesis. guidetopharmacology.org Thus, the metabolic cycle of this compound formation and degradation is intimately connected to the regulation of the entire cholesterol and steroid biosynthesis pathway.

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme/Enzyme Class | EC Number | Function | Probable Cellular Location(s) |

| Sterol Ester Hydrolase / Lipase | 3.1.1.13 | Hydrolyzes this compound to lanosterol and oleic acid. ki.senih.govnih.gov | Lysosomes, Endoplasmic Reticulum, Cytosol nih.gov |

| Acyl-CoA:Cholesterol Acyltransferase (ACAT) | 2.3.1.26 | Catalyzes the synthesis of this compound from lanosterol and oleoyl-CoA. metabolicatlas.orgnih.gov | Endoplasmic Reticulum metabolicatlas.org |

Advanced Analytical Methodologies for Lanosteryl Oleate Research

Chromatographic Techniques for Separation and Characterization

Chromatography is a fundamental tool in lipid analysis, enabling the separation of individual components from a mixture based on their distinct physical and chemical properties. This separation is crucial for the accurate characterization and quantification of molecules like lanosteryl oleate (B1233923).

Liquid Chromatography (LC) Applications

Liquid chromatography (LC) is a powerful technique for the separation of non-volatile and thermally labile compounds, making it highly suitable for the analysis of lanosteryl oleate. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed mode for sterol ester analysis. In this method, a nonpolar stationary phase (e.g., a C18 column) is used in conjunction with a polar mobile phase. Compounds are separated based on their hydrophobicity, with more nonpolar molecules like this compound being retained longer on the column.

Research has demonstrated the utility of RP-LC in separating this compound from the closely related lanosteryl stearate, achieving a selectivity factor of 0.77. researchgate.net Furthermore, studies investigating the lipid profiles of cancer cell lines have utilized CSH-C18 columns with buffered solvent systems for comprehensive lipid profiling, which included the detection of this compound. nih.govbiorxiv.org

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detector | UV (at 210 nm) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 20 µL |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is another widely used separation technique, particularly for volatile compounds. However, the direct analysis of large, non-volatile molecules like this compound by GC presents challenges. Consequently, they are often derivatized to more volatile forms prior to analysis. For sterol esters, this can involve hydrolysis to release the free sterols, which are then silylated for GC analysis. nih.gov

Alternatively, high-temperature GC can be employed to analyze intact sterol esters. This approach requires specialized columns that are stable at elevated temperatures. nih.gov A common detector in GC analysis is the flame ionization detector (FID), known for its high sensitivity to organic compounds.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation, it provides a powerful tool for the identification and quantification of compounds in complex mixtures.

LC-MS and LC-MS/MS for Structural Elucidation and Profiling

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of LC with the identification capabilities of MS. For the analysis of lipids like this compound, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources. frontiersin.org

Tandem mass spectrometry (LC-MS/MS) provides even greater detail for structural elucidation. In this technique, a precursor ion is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a fingerprint for the molecule's structure. For instance, in the analysis of this compound, the precursor ion would correspond to its molecular mass, and the product ions would reveal structural features of both the lanosterol (B1674476) and oleic acid moieties. Global lipidomics profiling of cancer cell lines has successfully identified the presence of this compound using LC-MS. nih.govbiorxiv.orgresearchgate.net

GC-MS and GC-FID for Comprehensive Analysis

Gas chromatography-mass spectrometry (GC-MS) utilizes MS to identify the compounds separated by GC. As previously mentioned, derivatization is often necessary for the analysis of this compound. GC-MS analysis of the free lanosterol would yield a characteristic fragmentation pattern that can be used to confirm its identity. researchgate.net The analysis of the intact this compound can be performed using high-temperature GC-MS methods, which would provide information on the entire molecule. researchgate.net

While GC-FID is a robust technique for quantification, it does not provide structural information. Therefore, it is often used in conjunction with GC-MS to confirm compound identity. nih.gov

Targeted and Untargeted Lipidomics Approaches in this compound Quantification

Lipidomics is the comprehensive analysis of the complete set of lipids in a biological system. Both targeted and untargeted approaches are employed in this field.

Targeted lipidomics focuses on the quantification of specific, predefined lipids in a sample. This approach is useful for hypothesis-driven research and often employs mass spectrometry for the precise quantification of known lipids. A targeted lipidomics assay for this compound would involve creating a calibration curve using a stable isotope-labeled internal standard and then quantifying the molecule in biological samples.

Untargeted lipidomics aims to identify and quantify as many lipids as possible in a sample. This approach is valuable for hypothesis-generating research and often utilizes high-resolution mass spectrometry. Untargeted lipidomics studies have successfully identified this compound in various biological contexts, such as in yeast fermentation and cancer cell cultures. nih.govwhiterose.ac.ukresearchgate.net These studies provide insights into alterations in lipid metabolism and can highlight this compound as a potential biomarker for further investigation.

Table 2: Targeted vs. Untargeted Lipidomics for this compound

| Characteristic | Targeted Lipidomics | Untargeted Lipidomics |

|---|---|---|

| Objective | Quantify known lipids | Identify and quantify all detectable lipids in a sample |

| Approach | Hypothesis-driven | Hypothesis-generating |

| Sensitivity | High | Variable |

| Selectivity | High | Low |

| Throughput | High | Low |

| Application for this compound | Quantification of this compound in specific biological pathways | Discovery of changes in this compound levels under different conditions |

Sample Preparation Strategies for Sterol Ester Analysis

Lipid Extraction Methodologies from Biological Samples

The initial and most critical step in the analysis of this compound is the quantitative extraction of total lipids from a biological sample. The choice of extraction method depends on the sample matrix (e.g., tissue, cells, biofluids), the lipid content, and the specific analytical goals. The primary principle of these methods is the use of organic solvents to solubilize lipids, thereby separating them from more polar and insoluble components.

Liquid-Liquid Extraction (LLE): This is the most common approach for total lipid extraction. The foundational methods, still widely used today, are the Folch and Bligh & Dyer techniques. nih.govmicrobiomedata.org

Folch Method: Developed in 1957, this method is often considered a gold standard, particularly for solid tissues or samples with high lipid content (>2%). nih.govcreative-proteomics.com It employs a chloroform (B151607)/methanol (B129727) solvent system (typically in a 2:1 v/v ratio) at a large volume relative to the sample (20:1 solvent-to-sample ratio). creative-proteomics.comnih.gov After homogenization, a salt solution (e.g., 0.9% NaCl) is added, which induces phase separation. microbiomedata.org This results in a lower chloroform phase containing the lipids, including this compound, and an upper aqueous methanol phase containing polar metabolites. microbiomedata.org

Bligh & Dyer Method: Introduced in 1959, this technique is a modification of the Folch method and is particularly advantageous for samples with high water content, such as biological fluids or tissues with <2% lipid. nih.govcaymanchem.com It uses a smaller solvent-to-sample ratio and a different initial chloroform/methanol/water ratio (1:2:0.8 v/v/v) to form a single-phase system with the sample's water content. microbiomedata.orgcreative-proteomics.com Additional chloroform and water are then added to induce the phase separation, again partitioning the lipids into the lower chloroform layer. microbiomedata.org

Solid-Phase Extraction (SPE): While LLE is used for bulk lipid extraction, SPE is a chromatographic technique primarily used for the fractionation and purification of the lipid extract. sciex.comlabcompare.com For sterol ester analysis, SPE can isolate specific lipid classes. For instance, a total lipid extract can be loaded onto a silica (B1680970) SPE cartridge. By applying solvents of increasing polarity, different lipid classes can be eluted sequentially. Nonpolar sterol esters can be eluted with a low-polarity solvent like hexane (B92381), separating them from more polar free sterols (like lanosterol) and phospholipids (B1166683). sciex.comanchem.pl This step is crucial for reducing sample complexity and minimizing ion suppression in mass spectrometry.

Supercritical Fluid Extraction (SFE): A more modern and "green" alternative to solvent-based methods, SFE utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent. lipidmaps.orgresearchgate.net Supercritical CO₂ is non-toxic, non-flammable, and environmentally benign. lipidmaps.orgnih.gov By manipulating temperature and pressure, the density and solvating power of the fluid can be precisely controlled, allowing for selective extraction of specific lipid classes like sterol esters. researchgate.net This technique is valued for its efficiency and for producing solvent-free extracts. thermofisher.com

Table 1: Comparison of Lipid Extraction Methodologies for Sterol Ester Analysis

| Methodology | Principle | Primary Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Folch Method | Liquid-liquid extraction with a high-volume chloroform/methanol ratio. | Solid tissues and samples with high lipid content (>2%). creative-proteomics.com | Considered a "gold standard" for quantitative recovery. nih.gov | Requires large solvent volumes; uses toxic chlorinated solvent. |

| Bligh & Dyer Method | Modified liquid-liquid extraction with a lower solvent-to-sample ratio. | Biological fluids and samples with low lipid content (<2%). nih.govcaymanchem.com | Reduced solvent consumption compared to Folch; effective for wet samples. creative-proteomics.com | May underestimate lipid content in high-fat samples; uses toxic chlorinated solvent. caymanchem.com |

| Solid-Phase Extraction (SPE) | Chromatographic separation based on polarity. | Fractionation of total lipid extracts to isolate sterol esters. sciex.comlabcompare.com | Excellent for sample clean-up and class separation; reduces matrix effects. sciex.com | Not a primary extraction method; adds a step to the workflow. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO₂) as the solvent. | "Green" alternative for extracting lipids from various matrices. lipidmaps.org | Environmentally friendly; tunable selectivity; solvent-free extracts. researchgate.netnih.gov | Requires specialized high-pressure equipment. |

Saponification and Derivatization Procedures for Specific Analytical Platforms

Following extraction, the analytical strategy dictates the next steps. While techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can sometimes analyze intact this compound, Gas Chromatography (GC) platforms require the analyte to be volatile. This necessitates chemical modification of the molecule.

Saponification (Alkaline Hydrolysis): This is a fundamental procedure used to analyze the total sterol and fatty acid content of a sample. labrulez.com Saponification involves heating the lipid extract with a strong base, typically potassium hydroxide (B78521) (KOH) in an alcohol like ethanol. caymanchem.comsciex.com This reaction cleaves the ester bond of this compound, liberating the free sterol (lanosterol) and the fatty acid as a salt (potassium oleate). The non-saponifiable fraction, containing lanosterol and other sterols, can then be extracted with a nonpolar solvent like hexane or diethyl ether for subsequent analysis. sciex.com This process is essential for determining the total lanosterol content, as a significant portion may be esterified in the cell.

Derivatization: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a specific analytical method, most notably GC. nih.gov Free sterols like lanosterol have polar hydroxyl (-OH) groups that make them non-volatile and prone to poor chromatographic peak shape. sciex.com

Silylation for Sterol Analysis: This is the most common derivatization technique for sterols. creative-proteomics.comsciex.com A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. microbiomedata.orglabcompare.commki.co.jp This reaction forms a volatile lanosteryl-TMS ether that is thermally stable and exhibits excellent chromatographic properties for GC-MS analysis. microbiomedata.orgsciex.com Catalysts like trimethylchlorosilane (TMCS) are often included to enhance the reaction rate. labcompare.commki.co.jp

Derivatization for Fatty Acid Analysis: The fatty acid portion (oleic acid) liberated by saponification can also be derivatized for analysis. For GC, it is typically converted into a fatty acid methyl ester (FAME) through esterification. For more detailed structural elucidation using mass spectrometry, it can be converted to a picolinyl ester. researchgate.netthermofisher.com The nitrogen atom in the picolinyl group directs fragmentation in the mass spectrometer, providing valuable information on the position of double bonds within the fatty acid chain. researchgate.net

Table 2: Common Derivatization Reagents for Sterol Analysis via GC-MS

| Reagent Name | Abbreviation | Target Functional Group | Derivative Formed | Key Characteristics |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH), Carboxyl (-COOH) | Trimethylsilyl (TMS) ether/ester | Highly reactive and common silylating agent, often used with a TMCS catalyst. sciex.commki.co.jp |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl (-OH), Carboxyl (-COOH), Amine (-NH) | Trimethylsilyl (TMS) ether/ester/amine | One of the most volatile silylating reagents, producing volatile byproducts. microbiomedata.orgresearchgate.net |

| Hexamethyldisilazane + Trimethylchlorosilane | HMDS + TMCS | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | A common and effective reagent mixture, often used in a pyridine (B92270) solvent. nih.gov |

Data Processing and Bioinformatic Tools for Lipidomics Data Integration

The analysis of this compound via modern mass spectrometry-based lipidomics generates vast and complex datasets. Raw data from the instrument consists of mass-to-charge ratios (m/z), retention times, and signal intensities. Extracting meaningful biological information requires a sophisticated data processing and bioinformatics workflow to transform this raw data into a quantified list of identified lipids. nih.govnih.gov

The typical data processing pipeline involves several key steps: nih.govresearchgate.net

Peak Picking and Alignment: Software algorithms scan the raw data to detect chromatographic peaks corresponding to ions. These peaks are then aligned across multiple sample files to correct for minor shifts in retention time, ensuring that the same analyte is compared across all samples. nih.gov

Normalization: The intensity data is normalized to correct for variations in sample loading, extraction efficiency, and instrument response. researchgate.net Common strategies include normalization to the total ion current, to the peak area of one or more spiked-in internal standards, or using data-based methods like median normalization. researchgate.netbiorxiv.org

Lipid Identification: This is the most challenging step. Identification is achieved by matching the experimental data (accurate mass, fragmentation pattern from tandem MS, and retention time) against spectral libraries or databases. nih.gov For this compound, this would involve matching the precursor ion's accurate mass and comparing its MS/MS fragmentation spectrum (which would show characteristic fragments of lanosterol and oleic acid) to a reference.

Statistical Analysis and Visualization: Once lipids are identified and quantified, statistical tools are used to identify significant differences between experimental groups. metwarebio.com Multivariate methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to visualize patterns and identify lipids that drive group separation. nih.gov Results are often visualized using heatmaps, volcano plots, and pathway maps. biorxiv.org

Several specialized software tools are available to perform these tasks. These range from open-source academic platforms to comprehensive commercial packages.

MS-DIAL: This is a widely used, open-source software for untargeted lipidomics data processing. sciex.comlipidmaps.org It supports data from various instrument vendors and performs peak detection, alignment, deconvolution, and lipid identification using an internal spectral library. nih.govlipidmaps.orgcreative-proteomics.com

LipidSearch: A commercial software from Thermo Fisher Scientific, LipidSearch provides automated identification and relative quantification of lipids from LC-MS data. anchem.plthermofisher.comlabrulez.com It uses a large, curated database of over 1.5 million lipid ions and their predicted fragmentation patterns to identify lipids from complex mixtures. anchem.pllabrulez.com

MetaboAnalyst: A user-friendly, web-based platform designed for downstream statistical analysis and functional interpretation of metabolomics and lipidomics data. lipidmaps.orgmetaboanalyst.ca Users can upload processed data (a quantified lipid list) to perform a wide range of statistical tests, generate interactive visualizations (e.g., PCA plots, heatmaps), and conduct pathway and enrichment analysis to connect lipid changes to biological functions. lipidmaps.orgnih.gov

The integration of these tools allows researchers to move from complex raw data to biologically meaningful insights, placing changes in this compound levels within the broader context of the cellular lipidome.

Table 3: Key Bioinformatic Tools for Lipidomics Data Processing and Analysis

| Tool Name | Type | Primary Function | Key Features |

|---|---|---|---|

| MS-DIAL | Open-Source Software | Raw data processing and lipid identification. lipidmaps.org | Supports multiple instrument formats; performs peak picking, alignment, and MS/MS library matching. sciex.comcreative-proteomics.com |

| LipidSearch | Commercial Software | Automated lipid identification and relative quantification. thermofisher.comlabrulez.com | Extensive internal database of predicted lipid fragments; streamlined workflow for identification. anchem.pl |

| MetaboAnalyst | Web-Based Platform | Statistical analysis, data visualization, and functional interpretation. lipidmaps.orgmetaboanalyst.ca | Wide range of statistical tests (t-tests, ANOVA, PCA); pathway and enrichment analysis. nih.gov |

| Lipidr | Open-Source R Package | Data mining and statistical analysis of lipidomics datasets. clipidomics.com | Imports data from various sources; performs normalization, statistical tests, and enrichment analysis. clipidomics.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lanosterol |

| Oleic acid |

| Chloroform |

| Methanol |

| Sodium Chloride |

| Hexane |

| Diethyl ether |

| Carbon dioxide |

| Potassium hydroxide |

| Ethanol |

| Potassium oleate |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Trimethylchlorosilane (TMCS) |

| Pyridine |

Functional Significance in Cellular and Molecular Systems

Role in Cellular Lipid Homeostasis

Lanosteryl oleate (B1233923), an ester of lanosterol (B1674476) and oleic acid, is classified as a neutral lipid. Within the cell, neutral lipids are primarily stored in dynamic organelles known as lipid droplets (LDs). mdpi.com These droplets function as central hubs for lipid metabolism, serving as reservoirs of energy-rich lipids that can be mobilized for various cellular needs, including membrane synthesis and energy production. escholarship.org They also play a protective role by sequestering potentially toxic excess fatty acids. escholarship.org

While direct research on lanosteryl oleate's role in membrane dynamics is limited, the function of its structural analog, cholesteryl oleate, provides significant context. Cholesteryl esters, like cholesteryl oleate, are key components of lipid droplets and are integral to the storage and transport of sterols within the cell. cymitquimica.com They are synthesized in the endoplasmic reticulum and are fundamental in regulating the amount of free cholesterol, a critical determinant of cell membrane structure and fluidity. creative-proteomics.com By incorporating into the lipid bilayer, sterol esters influence membrane properties such as thickness, permeability, and stability. creative-proteomics.com Given its structure as a sterol ester, this compound is presumed to participate in similar functions, contributing to the pool of stored neutral lipids within lipid droplets and thereby indirectly influencing the availability of sterols for membrane synthesis and maintenance.

The cellular lipidome, including the levels of specific sterol esters, undergoes significant remodeling in response to metabolic stress such as nutrient deprivation. biorxiv.orgnih.gov Studies on various cancer cell lines have shown that nutrient-deprived conditions, specifically serum deprivation, markedly modify the composition of neutral lipids. biorxiv.orgresearchgate.net

Implications for Cellular Adaptations under Stress

Metabolic stress, particularly the limited availability of nutrients, forces cancer cells to alter their lipid metabolism to survive. nih.gov This adaptation is reflected in global changes to the cellular lipidomic profile. biorxiv.org Lipidomics analysis of various cancer cell lines under nutrient-deprived states (such as low-serum or lipid-deficient conditions) revealed significant shifts in the levels of major lipid classes. biorxiv.orgresearchgate.net

The most profound changes were observed in the neutral lipid fraction. biorxiv.orgresearchgate.net As detailed in the table below, which summarizes findings from a study on diverse cancer cell lines, nutrient deprivation predominantly affects the composition of cholesterol esters and triglycerides. biorxiv.orgresearchgate.net

Table 1: Impact of Nutrient Deprivation on Major Lipid Classes in Cancer Cells

| Cell Type Studied | Stress Condition | Primary Effect on Neutral Lipids |

|---|---|---|

| Leukemia Cell Lines | Serum Deprivation | Decreased levels of polyunsaturated cholesterol esters; Decreased levels of triglyceride subspecies with increasing unsaturation. researchgate.net |

| Solid Tumor Cell Lines | Serum Deprivation | Overall decrease in cholesterol esters. researchgate.net |

| Various Cancer Lines | Lipoprotein-Deficient Medium | Significant decrease in cellular levels of cholesterol esters. researchgate.net |

These studies identified this compound as a component of the cellular lipidome, alongside 243 other lipid species spanning classes from phospholipids (B1166683) to neutral lipids. biorxiv.orgresearchgate.net The extensive remodeling of the lipid profile, especially within the neutral lipid class to which this compound belongs, underscores a cellular strategy to manage resources and maintain homeostasis under metabolic duress. biorxiv.orgnih.gov This reprogramming can involve shifting the balance between taking up external lipids and synthesizing them internally. nih.gov

Comparative Analysis with Related Sterol Esters in Model Systems

The functional role of this compound can be better understood by examining its more thoroughly researched counterpart, cholesteryl oleate. Cholesteryl oleate is an ester formed from cholesterol and oleic acid and is a central molecule in lipid biology. cymitquimica.com It is classified as a lipid and is deeply involved in the transport and storage of cholesterol within cells. cymitquimica.commedchemexpress.com

Key Roles of Cholesteryl Oleate:

Neutral Lipid Storage: Cholesteryl oleate is a primary component of lipid droplets, the cell's main sites for storing neutral lipids. cymitquimica.com Its synthesis, catalyzed by the enzyme ACAT (acyl-CoA:cholesterol acyltransferase), is a key mechanism for preventing the buildup of excess free cholesterol. creative-proteomics.com

Lipid Transport: It is a major constituent of lipoproteins, such as low-density lipoprotein (LDL), which are responsible for transporting cholesterol and other fats through the bloodstream to various tissues. moleculardepot.com

Membrane Dynamics: By regulating the cellular pool of free cholesterol, the metabolism of cholesteryl oleate indirectly influences the fluidity and structural integrity of cell membranes. creative-proteomics.com

Cellular Signaling: Cholesterol ester-rich microdomains in membranes, known as lipid rafts, serve as platforms for signaling proteins. By influencing the composition of these rafts, cholesteryl esters can modulate cellular signaling pathways. creative-proteomics.com

Given that this compound is also a sterol ester, it is highly probable that it shares some of these fundamental roles, particularly in contributing to the neutral lipid pool within lipid droplets. The significant alterations in the levels of cholesterol esters observed during metabolic stress suggest that the storage and mobilization of all sterol esters, including this compound, are part of a coordinated cellular response to maintain lipid homeostasis. researchgate.net

Q & A

Q. What experimental methods are recommended for synthesizing and isolating lanosteryl oleate with high purity?

Methodological Answer:

- Synthesis : Use esterification reactions between lanosterol and oleic acid under acid catalysis (e.g., H₂SO₄ or lipases). Monitor reaction progress via thin-layer chromatography (TLC) .

- Isolation : Purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Confirm purity using HPLC with UV detection (λ = 210–220 nm for ester bonds) .

- Critical Step : Control reaction temperature (60–80°C) to avoid lanosterol degradation. Validate purity with NMR (¹H and ¹³C) to confirm ester bond formation .

Q. How can researchers validate the chemical identity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : Use GC-MS for fatty acid profiling post-saponification to detect oleate content .

Q. What stability studies are critical for this compound in experimental storage conditions?

Methodological Answer:

- Oxidative Stability : Perform accelerated aging tests (40°C, 75% RH) and monitor peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) .

- Light Sensitivity : Exclude samples to UV/visible light and analyze degradation products via LC-MS .

- Recommended Storage : Argon-atmosphere vials at -20°C with desiccants .

Advanced Research Questions

Q. How do structural isomers of this compound complicate spectral interpretation?

Methodological Answer:

- Challenge : Oleate’s cis-double bond (C9) and lanosteryl methyl branching create overlapping signals in NMR.

- Resolution Strategies :

Q. How should researchers address conflicting data in this compound’s physicochemical properties (e.g., solubility)?

Methodological Answer:

-

Root Cause Analysis :

Variable Impact Mitigation Solvent polarity Affects micelle formation in aqueous media Use standardized solvents (e.g., DMSO) Temperature Alters crystallization kinetics Report equilibration time (≥24 hrs) Impurity interference Hydrolyzed lanosterol alters solubility Pre-purify via flash chromatography -

Reproducibility : Adhere to IUPAC guidelines for reporting solvent ratios and temperature .

Q. What toxicological assessment strategies are viable for this compound given limited data?

Methodological Answer:

Q. How to design dose-response experiments for this compound’s bioactivity studies?

Methodological Answer:

- In Vitro Models :

- Statistical Design :

Q. What protocols ensure reproducibility in this compound’s biological assays?

Methodological Answer:

- Pre-Analytical Variables :

- Data Transparency :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.